molecular formula C24H29ClO7 B13840006 11-Keto Loteprednol etabonate

11-Keto Loteprednol etabonate

Cat. No.: B13840006
M. Wt: 464.9 g/mol
InChI Key: UJMSHOQZQCLVEP-VXFAOLFMSA-N
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Preparation Methods

The synthesis of 11-Keto Loteprednol etabonate involves several key steps:

    N-arylation Reaction: The initial step involves reacting a compound with an iodobenzene analogue under alkaline conditions to form an intermediate compound.

    Removal Reaction: The intermediate compound is then reacted with an oxirane analogue in methanol under alkaline conditions.

    Esterification Reaction: The resulting compound undergoes esterification with ethyl chloroformate under organic alkaline conditions.

    Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield this compound.

Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.

Chemical Reactions Analysis

11-Keto Loteprednol etabonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

11-Keto Loteprednol etabonate has a wide range of applications in scientific research:

Mechanism of Action

11-Keto Loteprednol etabonate exerts its effects by inhibiting the inflammatory response. It achieves this by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and suppress the production of pro-inflammatory cytokines. This mechanism helps reduce inflammation and pain, particularly in ocular conditions .

Comparison with Similar Compounds

11-Keto Loteprednol etabonate is unique compared to other corticosteroids due to its “soft drug” design, which allows it to be rapidly metabolized into inactive components, minimizing systemic side effects. Similar compounds include:

Properties

Molecular Formula

C24H29ClO7

Molecular Weight

464.9 g/mol

IUPAC Name

chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1

InChI Key

UJMSHOQZQCLVEP-VXFAOLFMSA-N

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OCCl

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl

Origin of Product

United States

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